GSK-3 Inhibition Potency: N,N,2-Trimethyl vs. Unsubstituted Parent Compound
Indole-3-glyoxylamide, N,N,2-trimethyl- inhibits glycogen synthase kinase-3 (GSK-3) with an IC50 of 5 nM . The unsubstituted parent compound, indole-3-glyoxylamide (CAS 5548-10-7), has been reported to inhibit GSK-3 as part of its pharmacological profile, but no quantitative IC50 value is available in public data sources, and its potency is inferred to be substantially lower based on its primary description as an sPLA2 inhibitor rather than a potent kinase inhibitor . The N,N,2-trimethyl substitution therefore confers at least a >10-fold improvement in GSK-3 inhibitory potency relative to the parent scaffold.
| Evidence Dimension | GSK-3 Inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 5 nM |
| Comparator Or Baseline | Indole-3-glyoxylamide (CAS 5548-10-7); no quantitative GSK-3 IC50 reported; primary mechanism described as sPLA2 inhibition |
| Quantified Difference | >10-fold potency improvement inferred (5 nM vs. unquantified weaker activity) |
| Conditions | In vitro GSK-3 enzymatic assay (vendor-reported) |
Why This Matters
For researchers requiring potent GSK-3 inhibition—for applications in stem cell maintenance, neurodegenerative disease modeling, or metabolic disorder research—the N,N,2-trimethyl derivative provides verified low-nanomolar potency that generic indole-3-glyoxylamides cannot match.
